Methyl (6-bromohexyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16BrNO2 |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
methyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
ZTMHAGPKYVZUJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Bromohexyl Carbamate and Its Analogues
Established Synthetic Pathways for the Carbamate (B1207046) Moiety
The formation of the carbamate group is a cornerstone of this molecule's synthesis, with several established methods available to chemists.
Direct Carbamoylation Approaches
Direct carbamoylation involves the reaction of an alcohol with a carbamoylating agent. For the synthesis of methyl (6-bromohexyl)carbamate, this would typically involve 6-bromohexanol as the starting material. One direct route is the reaction of an alcohol with an isocyanate. While highly efficient, this method requires handling potentially hazardous isocyanates.
More contemporary and safer methods are continuously being developed. A notable approach involves the three-component coupling of amines, carbon dioxide (CO₂), and alkyl halides. organic-chemistry.org This method uses CO₂ as an inexpensive and non-toxic C1 source, offering a greener alternative for carbamate synthesis. organic-chemistry.org In this context, 6-bromohexylamine could be reacted with CO₂ and a methylating agent. Advanced strategies, such as nickel/photoredox-catalyzed direct carbamoylation, have also been reported for the synthesis of amides from aryl bromides, showcasing the ongoing innovation in this area of chemistry. nih.gov
Another direct method is the reaction of alcohols with urea (B33335) in the presence of a catalyst, such as indium triflate, which serves as an eco-friendly approach to generating primary carbamates. organic-chemistry.org
Transcarbamoylation Reactions and Catalytic Systems (e.g., Tin-Catalyzed)
Transcarbamoylation, or transcarbamation, is a versatile method for synthesizing carbamates by transferring a carbamoyl (B1232498) group from a donor carbamate to an alcohol. This process is often facilitated by a catalyst. Tin-based catalysts have proven particularly effective.
Research has demonstrated that tin-catalyzed transcarbamoylation of primary and secondary alcohols with a donor, such as phenyl carbamate, proceeds efficiently in toluene (B28343) at elevated temperatures (e.g., 90°C). organic-chemistry.org Dibutyltin maleate (B1232345) is a commonly employed catalyst for this transformation, which exhibits broad functional-group tolerance. organic-chemistry.org The reaction has been shown to provide good to excellent yields for a range of alcohols. organic-chemistry.orgorganic-chemistry.org Further studies have identified methyl carbamate as an economical and effective carbamoyl donor in these tin-catalyzed reactions, allowing for a streamlined workup procedure. thieme-connect.com
Beyond tin, other catalytic systems have been explored. Bismuth trifluoromethanesulfonate, for instance, has shown excellent catalytic properties in the transcarbamoylation between N-alkyl O-alkyl carbamates and primary alcohols, sometimes proving more active and selective than traditional organotin catalysts. acs.org Base-catalyzed transcarbamoylation also offers a viable pathway under mild conditions. acs.org
Table 1: Examples of Tin-Catalyzed Transcarbamoylation of Alcohols
| Alcohol Substrate | Carbamoyl Donor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Alcohols | Phenyl Carbamate | Dibutyltin maleate | >90% | organic-chemistry.org |
| Secondary Alcohols | Phenyl Carbamate | Dibutyltin maleate | >90% | organic-chemistry.org |
| Cinnamyl Alcohol | Methyl Carbamate | Dibutyltin oxide | High | thieme-connect.com |
Utilization of Chloroformate Intermediates
A classic and widely used method for carbamate synthesis involves the reaction of an amine with a chloroformate ester. google.com To synthesize this compound via this route, 6-bromohexylamine is treated with methyl chloroformate. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. tandfonline.comorgsyn.org
This method is known for its high yields and reliability. tandfonline.com A convenient one-pot procedure involves treating the primary amine with bis(trimethylsilyl)acetamide before adding the methyl chloroformate, which avoids the need for an additional base and simplifies the workup. tandfonline.com The general procedure involves cooling the amine solution and adding the chloroformate, often in a biphasic system or an appropriate organic solvent. orgsyn.org
Introduction and Functionalization of the 6-Bromohexyl Chain
The second major strategic consideration is the introduction of the functionalized six-carbon chain. This can be achieved by either attaching the chain to a pre-formed carbamate or by building the carbamate onto a 6-bromohexyl precursor.
Alkylation Reactions Incorporating 1,6-Dibromohexane (B150918) Derivatives
This approach involves the N-alkylation of a carbamate, such as methyl carbamate, with a 1,6-dihalohexane derivative, typically 1,6-dibromohexane. The reaction proceeds via an Sₙ2 mechanism, where the carbamate nitrogen acts as a nucleophile.
To achieve this, the carbamate nitrogen must first be deprotonated using a strong base, such as sodium hydride (NaH), to enhance its nucleophilicity. mdpi.com The resulting carbamate anion then displaces one of the bromide ions from 1,6-dibromohexane. To favor mono-alkylation and prevent the formation of a di-substituted byproduct, a significant excess of 1,6-dibromohexane is generally used. mdpi.com This strategy has been successfully applied to the alkylation of tert-butyl carbamate, providing a strong procedural analogue for the synthesis of this compound. mdpi.com The reaction is typically conducted in an inert, dry solvent like tetrahydrofuran (B95107) (THF). mdpi.com
Table 2: General Conditions for N-Alkylation of Carbamates with Dihaloalkanes
| Carbamate | Alkylating Agent | Base | Solvent | Key Condition | Reference |
|---|---|---|---|---|---|
| tert-Butyl Carbamate Analogue | 1,6-Dibromohexane | NaH | Dry THF | 3-fold excess of dibromohexane | mdpi.com |
Integration of 6-Bromohexylamine Precursors via Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination. wikipedia.orgmasterorganicchemistry.com This pathway can be adapted to produce the key intermediate, 6-bromohexylamine, from 1,6-dibromohexane. nih.gov
The synthesis proceeds in distinct steps:
N-Alkylation of Phthalimide (B116566) : Potassium phthalimide is reacted with an excess of 1,6-dibromohexane. The phthalimide anion acts as an ammonia (B1221849) surrogate (H₂N⁻), displacing one of the bromide ions to form N-(6-bromohexyl)phthalimide. wikipedia.orgorgosolver.com Using a solvent like dimethylformamide (DMF) can facilitate this Sₙ2 reaction. masterorganicchemistry.com
Liberation of the Primary Amine : The resulting N-alkylphthalimide is then treated to release the primary amine. The most common method is the Ing-Manske procedure, which involves reacting the intermediate with hydrazine (B178648) (N₂H₄) in a solvent such as methanol (B129727) or ethanol. wikipedia.orgnrochemistry.com This reaction cleaves the phthalimide group, yielding the desired 6-bromohexylamine and a phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org
Carbamate Formation : The synthesized 6-bromohexylamine is then converted to this compound using one of the methods described in section 2.1, such as reaction with methyl chloroformate. tandfonline.comorgsyn.orgnih.gov
This multi-step but reliable sequence provides a well-controlled route to the target compound, ensuring the selective formation of a primary amine attached to the bromohexyl chain. libretexts.org
Strategic Application of Protecting Groups in this compound Synthesis
Tert-Butoxycarbonyl (Boc) Protection and Subsequent Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. total-synthesis.comjk-sci.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.combeilstein-journals.org This reaction is often carried out in the presence of a base like triethylamine or sodium hydroxide. total-synthesis.comjk-sci.com
Boc Protection of 6-Bromohexylamine:
The synthesis of tert-butyl (6-bromohexyl)carbamate, a precursor for this compound, involves the protection of the amino group of 6-bromohexylamine with a Boc group. This protected intermediate is a versatile building block in organic synthesis. chemimpex.comresearchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions |
| 6-aminohexan-1-ol | HBr | 6-bromohexylamine hydrobromide | Reflux in 48% HBr |
| 6-bromohexylamine | Boc₂O | tert-butyl (6-bromohexyl)carbamate | Base (e.g., NaHCO₃), Solvent (e.g., THF) |
Table 1: Synthesis of tert-butyl (6-bromohexyl)carbamate.
The deprotection of the Boc group is typically achieved using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. jk-sci.com This orthogonality to other protecting groups, such as Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), makes the Boc group particularly valuable in complex syntheses. total-synthesis.com
Benzyl (B1604629) Carbamate Protection Methodologies
The benzyloxycarbonyl (Cbz or Z) group is another important protecting group for amines. total-synthesis.com It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. beilstein-journals.orgtotal-synthesis.com
The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). masterorganicchemistry.com This provides an alternative deprotection strategy to the acid-labile Boc group. The choice between Boc and Cbz protection often depends on the other functional groups present in the molecule and the planned synthetic route. While Boc is often favored in solid-phase peptide synthesis, Cbz remains a valuable tool, especially when hydrogenation is a viable deprotection step. highfine.com
The general synthesis of a benzyl carbamate involves the reaction of an amine with benzyl chloroformate in the presence of a base. beilstein-journals.orgwikipedia.org
| Reactant 1 | Reactant 2 | Product | Conditions |
| Amine (R-NH₂) | Benzyl chloroformate | Benzyl carbamate (R-NH-Cbz) | Base (e.g., NaOH, NaHCO₃), Solvent |
Table 2: General Synthesis of Benzyl Carbamates.
Advanced Synthetic Protocols and Process Optimization
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scispace.comthieme-connect.comsciforum.net The application of microwave irradiation can accelerate the synthesis of carbamates. For instance, the synthesis of various carbamates has been achieved in minutes under microwave irradiation, whereas conventional methods might take several hours. scispace.comsciforum.net
Microwave heating can be particularly advantageous for the synthesis of carbamates from amines and carbon dioxide, facilitated by reagents like tetraethylammonium (B1195904) superoxide. scispace.com This method avoids the need for harsh reagents and can be performed in a more environmentally friendly manner. sciforum.net Microwave-assisted protocols have also been developed for the reductive N-alkylation of methyl carbamate with aldehydes to produce primary amines, showcasing the versatility of this technology in carbamate chemistry. thieme-connect.com
| Reaction Type | Reactants | Conditions | Time | Outcome | Reference |
| Carbamate Synthesis | Amine, CO₂, Methyl Iodide | Microwave, Et₄NO₂ | 5-7 min | High Yield | scispace.com |
| Carbamate Synthesis | 1,3,5-Tris(2-hydroxyethyl)isocyanurate, Phenylisocyanate | Microwave, 160°C | 10 min | 98% Yield | sciforum.net |
| Primary Amine Synthesis | Aldehyde, Methyl Carbamate | Microwave, 150°C | 15 min | High Conversion | thieme-connect.com |
Table 3: Examples of Microwave-Assisted Carbamate Synthesis.
Development of Efficient and Scalable Synthetic Routes
The development of efficient and scalable synthetic routes is crucial for the practical application of chemical compounds in industrial and pharmaceutical settings. For compounds like this compound, this involves optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. A scalable synthesis should utilize readily available starting materials and avoid hazardous reagents or complex purification procedures.
The synthesis of halogenated heterocyclic compounds, which share structural motifs with functionalized carbamates, often focuses on developing practical and scalable routes to enable their use as monomers in polymer chemistry or as building blocks in medicinal chemistry. researchgate.net The principles applied in these syntheses, such as the use of robust and well-understood reactions, are also applicable to the production of this compound.
A key aspect of developing a scalable route is the ability to perform reactions on a large scale without compromising safety or efficiency. This often involves a detailed study of reaction parameters, such as temperature, concentration, and catalyst loading, to find the optimal conditions for large-scale production.
Reactivity Profiles and Mechanistic Investigations of Methyl 6 Bromohexyl Carbamate Derivatives
Nucleophilic Substitution Reactions at the Bromine Center
The presence of a bromine atom at the terminus of the hexyl chain makes this position a prime site for nucleophilic attack. The primary nature of the alkyl halide is particularly favorable for bimolecular nucleophilic substitution (SN2) reactions.
The SN2 reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. masterorganicchemistry.com The reaction rate is highly sensitive to steric hindrance around the reaction center. In Methyl (6-bromohexyl)carbamate, the bromine is attached to a primary carbon, which presents minimal steric bulk, making it an excellent substrate for SN2 reactions. masterorganicchemistry.com The reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom at an angle of 180° relative to the carbon-bromine bond, leading to an inversion of configuration at the carbon center. masterorganicchemistry.com
The efficacy of the SN2 reaction also depends on the ability of the leaving group to depart. Good leaving groups are typically weak bases. Bromine is considered a very effective leaving group, superior to chlorine but less reactive than iodine, due to the stability of the resulting bromide anion. medchemexpress.comharvard.edu This reactivity trend is a consequence of the bond strength between the carbon and the halogen and the polarizability of the halide.
Table 1: Relative Reactivity of Halogen Leaving Groups in SN2 Reactions
| Leaving Group | Relative Reactivity |
|---|---|
| I⁻ | ~30,000 |
| Br⁻ | ~10,000 |
| Cl⁻ | ~200 |
| F⁻ | 1 |
Data derived from general principles of SN2 reactivity.
The electrophilic nature of the carbon atom bonded to the bromine allows for the straightforward synthesis of a variety of derivatives through reaction with nucleophiles. The bromohexyl moiety is a versatile building block for introducing a six-carbon spacer.
Aminoalkyl Derivatives: Reaction with nitrogen-based nucleophiles, such as primary or secondary amines, readily yields aminoalkylated products. A classic example is the Gabriel synthesis, where phthalimide (B116566) anion is used as an ammonia (B1221849) surrogate to form a primary amine after a subsequent hydrazinolysis step. nih.gov This method has been successfully applied to related bromohexyl compounds, such as 2-(6-bromohexyl)isoindoline-1,3-dione, to produce the corresponding primary amines in good yields. nih.gov Direct alkylation of amines is also a common strategy.
Thioalkyl Derivatives: Sulfur-based nucleophiles, like thiols and thiolates, are generally excellent nucleophiles for SN2 reactions. Their reaction with this compound would lead to the formation of thioethers (thioalkyl derivatives). For instance, reaction with sodium methanethiosulfonate (B1239399) has been used to functionalize similar bromohexyl intermediates. mdpi.com
Table 2: Examples of Nucleophilic Substitution on Bromohexyl Scaffolds
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Amine (via Gabriel Synthesis) | Potassium Phthalimide | Primary Amine (after hydrazinolysis) | nih.gov |
| Thiol | Sodium Methanethiosulfonate | Thioether Derivative | mdpi.com |
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. fishersci.comresearchgate.net While most commonly applied to aryl and vinyl halides, the reaction can also be performed with alkyl halides. researchgate.net The bromohexyl group in this compound can act as the electrophilic partner in such reactions.
The catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond to form a Pd(II) complex. harvard.eduyonedalabs.com
Transmetallation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base. harvard.edu
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. harvard.edu
Research has shown that molecules containing a bromohexyl group, such as 2,7-dibromo-9,9-bis(6-bromohexyl)-9H-fluorene, successfully undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst and a base like potassium carbonate. researchgate.net This demonstrates the feasibility of using the bromohexyl moiety for constructing more complex molecular architectures.
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Electrophile | This compound | Carbon skeleton source | researchgate.netyonedalabs.com |
| Nucleophile | Phenylboronic acid | Carbon skeleton source | fishersci.com |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the C-C bond formation | researchgate.net |
| Base | Potassium Carbonate (K₂CO₃) | Activates the organoboron reagent | fishersci.comresearchgate.net |
Chemical Transformations Involving the Carbamate (B1207046) Functionality
The carbamate group (-NH-C(=O)-O-) is a stable functional group often described as a hybrid of an amide and an ester. nih.gov This dual nature dictates its reactivity, allowing for transformations at the carbonyl carbon and cleavage of the group to unmask the parent amine.
The carbamate functional group possesses a planar structure due to resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This resonance makes the carbamate C-N bond have partial double bond character. Despite this stability, the carbonyl carbon remains an electrophilic center, susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com Its electrophilicity is generally considered to be greater than that of an amide due to the electron-withdrawing effect of the adjacent ester oxygen atom. nih.gov
Nucleophilic Processes: Strong nucleophiles can attack the carbonyl carbon in a nucleophilic acyl substitution-type reaction (a BAc2 mechanism). unlp.edu.ar For example, the reaction of carbamates with strong bases or certain nucleophiles can lead to cleavage or transformation.
Electrophilic Processes: The nitrogen atom of the carbamate, while its lone pair is delocalized, can still exhibit nucleophilic character and react with strong electrophiles. However, a more common transformation involves deprotonation of the nitrogen by a strong base, followed by reaction of the resulting anion with an electrophile. For instance, methoxymethyl ether (MOM) groups have been introduced onto carbamate nitrogens to act as protecting groups during harsh reaction conditions. nih.gov
Carbamates are frequently employed as protecting groups for amines in multi-step syntheses because of their stability to many reagents and the variety of conditions available for their removal. nih.govdokumen.pub The cleavage of the methyl carbamate group in this compound would yield 6-bromohexylamine, a useful bifunctional intermediate.
Several methods have been developed for the cleavage of carbamates:
Acidic/Lewis Acid Conditions: Strong acids or Lewis acids like trimethylsilyl (B98337) iodide (TMSI) are effective for cleaving carbamates. researchgate.net
Basic Conditions: While generally stable to base, certain carbamates like the fluorenylmethoxycarbonyl (Fmoc) group are designed to be cleaved under mild basic conditions via a β-elimination mechanism. dokumen.pub
Nucleophilic Cleavage: Reagents like 2-mercaptoethanol (B42355) in the presence of a base can deprotect methyl carbamates. organic-chemistry.org Diethylenetriamine has also been reported for the direct, catalyst-free cleavage of unactivated carbamates. organic-chemistry.org
Fluoride-based Reagents: Tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to be a mild reagent for removing carbamate groups. organic-chemistry.org
Once the amine is deprotected, it can be subjected to a wide array of further derivatization reactions, such as acylation, alkylation, or sulfonylation, to generate new analogues. nih.govresearchgate.net
Table 4: Selected Reagents for Carbamate Cleavage
| Reagent(s) | Conditions | Mechanism/Type | Reference |
|---|---|---|---|
| Trimethylsilyl iodide (TMSI) | Reflux in CHCl₃ | Lewis Acid-mediated | researchgate.net |
| 2-Mercaptoethanol, K₃PO₄ | 75 °C in DMA | Nucleophilic | organic-chemistry.org |
| Diethylenetriamine | Heat | Nucleophilic | organic-chemistry.org |
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of carbamates, including derivatives of this compound, is a critical aspect of their function, particularly in biological systems where they often act as inhibitors of enzymes like serine hydrolases. The kinetic and thermodynamic parameters of these reactions provide insight into their efficiency and selectivity.
Kinetic Analysis of Carbamate Transfer to Biomolecules
The primary mechanism by which many carbamate inhibitors function is through the carbamoylation of a nucleophilic residue, often a serine, in the active site of a target enzyme. nih.gov This process involves the transfer of the carbamate group to the biomolecule.
Kinetic studies of carbamate derivatives have been instrumental in understanding their inhibitory potency. For instance, research on inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) demonstrates that the inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the structure of the carbamate. nih.gov The transfer of the carbamate moiety to the active site serine of these enzymes leads to their inactivation. nih.govnih.gov
The rate of this carbamate transfer is influenced by several factors, including the nature of the leaving group on the carbamate and the substituents on the carbamate nitrogen. For example, hexafluoroisopropyl carbamates have been shown to be effective in carbamoylating the active site serine of MAGL. nih.gov The reaction proceeds via a nucleophilic attack from the serine hydroxyl group onto the carbonyl carbon of the carbamate. nih.gov
The table below presents hypothetical kinetic data for the transfer of different carbamate derivatives to a model biomolecule, illustrating the impact of structural modifications on reaction rates.
| Carbamate Derivative | Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t₁/₂) at 1 mM (s) |
| This compound | 0.05 | 13863 |
| Phenyl (6-bromohexyl)carbamate | 0.25 | 2773 |
| Hexafluoroisopropyl (6-bromohexyl)carbamate | 1.50 | 462 |
| Methyl (6-chlorohexyl)carbamate | 0.01 | 69315 |
| Data is illustrative and intended for comparative purposes. |
Influence of Alkyl Spacer Length on Reaction Rates and Selectivity
The length of the alkyl spacer connecting the reactive carbamate group to other parts of the molecule can significantly impact the reaction rates and selectivity of these compounds. acs.org In the context of this compound, the hexyl chain serves as this spacer.
Studies on homologous series of carbamate inhibitors have revealed that the length of the alkyl chain can modulate the inhibitory potency against specific enzymes. For example, in a series of phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, the FAAH inhibitory potency was found to be dependent on the length of the alkyl spacer connecting the indole (B1671886) ring to the carbamate moiety. acs.org Compounds with pentyl and heptyl spacers were the most effective, while shortening or lengthening the chain reduced activity. acs.org This suggests that the spacer length is crucial for optimal positioning of the inhibitor within the enzyme's active site.
The selectivity of carbamate inhibitors can also be tuned by altering the spacer length. For instance, in a study of piperidine-containing carbamates, extending the alkyl spacer from one to four atoms resulted in a shift from selective MAGL inhibition to dual FAAH/MAGL inhibition. nih.gov This indicates that the spacer length plays a critical role in how the inhibitor interacts with the binding pockets of different enzymes.
The following table provides illustrative data on how the alkyl spacer length in a hypothetical series of bromoalkyl carbamates could influence reaction rates and selectivity for two related enzymes.
| Compound | Alkyl Spacer Length | Rate Constant (k) for Enzyme A (M⁻¹s⁻¹) | Rate Constant (k) for Enzyme B (M⁻¹s⁻¹) | Selectivity (k_A / k_B) |
| Methyl (4-bromobutyl)carbamate | 4 | 0.12 | 0.03 | 4.0 |
| Methyl (5-bromopentyl)carbamate | 5 | 0.35 | 0.05 | 7.0 |
| This compound | 6 | 0.28 | 0.14 | 2.0 |
| Methyl (7-bromoheptyl)carbamate | 7 | 0.20 | 0.18 | 1.1 |
| Data is illustrative and intended for comparative purposes. |
Elucidation of Reaction Mechanisms
Understanding the detailed reaction mechanisms of carbamate formation and transformation is essential for predicting their reactivity and designing new derivatives with specific properties.
Detailed Mechanistic Pathways for Carbamate Formation and Transformation
The formation of this compound typically involves the reaction of 6-bromohexylamine with a methyl chloroformate or a similar methylating agent in the presence of a base. The mechanism proceeds through a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate.
Transformations of the carbamate can occur through several pathways. One common reaction is the carbamoylation of nucleophiles, as discussed previously. nih.gov Another potential reaction for this compound is intramolecular cyclization. The nucleophilic carbamate nitrogen can attack the electrophilic carbon bearing the bromine atom, leading to the formation of a cyclic product, a 1,3-oxazinan-2-one (B31196) derivative, with the expulsion of bromide ion. This S_N2-type reaction is influenced by factors such as solvent polarity and temperature.
The general mechanism for carbamate formation is as follows:
Deprotonation of the amine (if necessary): A base removes a proton from the amine, increasing its nucleophilicity.
Nucleophilic attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the methyl chloroformate.
Tetrahedral intermediate formation: A tetrahedral intermediate is formed.
Leaving group departure: The chloride ion departs, and the carbonyl double bond is reformed, yielding the carbamate.
Applications As a Building Block and Synthetic Intermediate in Advanced Research Disciplines
Medicinal Chemistry and Drug Discovery
In the realm of drug design and discovery, methyl (6-bromohexyl)carbamate and its close analogs are utilized for the systematic construction of novel therapeutic candidates. Its dual functionality allows for its use as a linker to introduce a carbamoylating group, a strategy pivotal in the development of enzyme inhibitors, receptor ligands, and prodrugs.
The methylcarbamate group is a well-established "warhead" for the inhibition of serine hydrolases. When incorporated into a molecule that directs it to the enzyme's active site, the carbamate (B1207046) can covalently modify the catalytic serine residue, leading to inactivation of the enzyme. This compound serves as a key reagent to install this functionality onto various molecular scaffolds.
The inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease, is a significant therapeutic strategy. Carbamate-based inhibitors are designed to be pseudo-irreversible, meaning they carbamoylate the active site serine, but the enzyme can slowly recover its function through hydrolysis of the carbamate bond. The duration of this inhibition is critical and can be fine-tuned by modifying the structure of the carbamate.
Research has demonstrated that the length of the alkylene spacer between a carbamate group and another part of the inhibitor molecule significantly influences the binding kinetics. elsevierpure.comrsc.org In studies optimizing pseudo-irreversible BChE inhibitors, a variety of compounds with alkylene spacers ranging from two to ten methylene (B1212753) groups have been synthesized. elsevierpure.comrsc.org These investigations revealed that the duration of action, which corresponds to the half-life of the carbamoylated enzyme, could be precisely controlled. This tunability allows for the development of short-, medium-, or long-acting BChE inhibitors, with half-lives ranging from 1 to 28 hours. elsevierpure.com The hexyl chain, as found in this compound, is a commonly explored linker length in these studies to achieve a desired kinetic profile for potential Alzheimer's disease therapeutics. elsevierpure.com
| Alkylene Spacer Length (Methylene Units) | Effect on BChE Inhibition | Reference |
|---|---|---|
| 2-10 | Allows for tunable duration of action (short, medium, or long-acting inhibitors). | elsevierpure.comrsc.org |
| 6 (Hexyl) | A key linker length used in studies to modulate the half-life of the carbamoylated enzyme. | elsevierpure.com |
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to elevated endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects. nih.gov O-aryl carbamates represent a major class of potent and irreversible inhibitors of FAAH. nih.gov These inhibitors function by carbamoylating the catalytic serine residue (Ser241) in the FAAH active site.
The general structure of these inhibitors consists of a carbamate core, an aryl leaving group, and an N-substituent. This compound provides the structural components of the N-substituent and the carbamate "warhead." The bromohexyl portion can be used to attach this carbamate moiety to a suitable aryl group (phenolic scaffold) through nucleophilic substitution, yielding a complete FAAH inhibitor. This synthetic strategy allows for the creation of diverse libraries of O-aryl carbamates to explore structure-activity relationships and optimize potency and selectivity.
The effectiveness of carbamate-based cholinesterase inhibitors is governed by specific structure-activity relationships (SAR). semanticscholar.org Key factors include the nature of the carbamate's N-substituents and the structure of the "leaving group" portion of the molecule that directs the inhibitor to the enzyme's active site. researchgate.net The carbamate itself is the moiety that is transferred to the enzyme's catalytic serine.
This compound is a building block that allows for systematic exploration of these SARs. By reacting it with various phenolic or heterocyclic scaffolds, researchers can create a series of inhibitors where the carbamoylating part (N-methylcarbamate with a hexyl linker) is kept constant while the guiding part is varied. Conversely, the hexyl chain itself can be part of the SAR investigation, as the length and nature of the N-alkyl group can influence factors like lipid solubility and complementarity to the enzyme's active site gorge, thereby affecting the rates of carbamoylation and decarbamoylation. semanticscholar.orgresearchgate.net This systematic approach is crucial for developing inhibitors with high potency and selectivity for BChE over the related enzyme, acetylcholinesterase (AChE). bldpharm.comchemsrc.com
While the hexyl chain is a common structural feature in many synthetic cannabinoid receptor ligands, contributing to optimal binding affinity at CB1 and CB2 receptors, a direct application of this compound as a precursor for these specific ligands is not prominently documented in the reviewed scientific literature. The functionalization of cannabinoid scaffolds is typically achieved through other synthetic routes.
The chemical properties of this compound make it an excellent intermediate for creating therapeutic agents and prodrugs. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. The carbamate group is a widely used linkage in prodrug design to mask a hydroxyl or amino group on a parent drug. nih.govnih.gov This strategy can improve the drug's solubility, metabolic stability, and oral bioavailability. nih.gov
This compound provides a linker and a carbamate moiety in one package. The terminal bromine allows it to be attached to a drug molecule, for example, by reacting with a phenol (B47542) or amine on the parent drug. The resulting molecule is a prodrug where the drug is linked via the hexylcarbamate chain.
A notable application of this concept is in the field of antibody-drug conjugates (ADCs). A close analog, tert-butyl (6-bromohexyl)carbamate, has been described as a cleavable linker used in the synthesis of ADCs. chemsrc.com In this context, the bromohexyl carbamate acts as a bifunctional linker, connecting a highly potent cytotoxic drug to an antibody. The antibody directs the conjugate to a specific target (e.g., a cancer cell), and once there, the linker is cleaved, releasing the active drug. The principles guiding the use of the tert-butyl analog are directly applicable to this compound for similar applications in targeted drug delivery.
Synthesis of Modulators for Chromatin Remodeling Complexes (e.g., BPTF Inhibitors)
Chromatin remodeling complexes are essential for regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. The Bromodomain and PHD finger transcription factor (BPTF) is a key component of the NURF chromatin remodeling complex and has been identified as a potential therapeutic target. While specific studies detailing the direct use of this compound in the synthesis of BPTF inhibitors are not extensively documented in publicly available research, the structural characteristics of this compound make it a plausible candidate for constructing linkers in the development of bivalent inhibitors or degraders targeting BPTF. The design of such molecules often requires a flexible alkyl chain to optimally position the two binding moieties, a role for which the hexyl chain of this compound is well-suited.
Generation of Histone Deacetylase (HDAC) Degraders
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. The development of HDAC degraders, which are a type of Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic strategy. These heterobifunctional molecules consist of a ligand that binds to an HDAC enzyme, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length and composition are critical for the efficacy of the degrader.
This compound is an ideal precursor for the linker component in HDAC degraders. Its hexyl chain provides the necessary length and flexibility to bridge the HDAC and the E3 ligase, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the HDAC protein. The carbamate group offers metabolic stability and can be readily synthesized. Research in this area has demonstrated the successful synthesis of potent and selective HDAC6 degraders by employing linkers derived from precursors structurally similar to this compound.
Chemical Biology and Molecular Probes
The precise control over molecular architecture afforded by linkers like this compound is fundamental to the development of sophisticated tools for chemical biology and molecular imaging.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. As mentioned in the context of HDAC degraders, the linker is a critical component of a PROTAC. The synthesis of PROTACs often involves the coupling of a target-binding ligand and an E3 ligase-binding ligand via a flexible linker.
| PROTAC Component | Function | Relevance of this compound |
| Target-binding Ligand | Binds to the protein of interest. | Can be attached to the linker derived from this compound. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | The hexyl chain provides optimal length and flexibility. The carbamate offers stability. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Can be attached to the other end of the linker. |
Radiotracer Precursors for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of novel PET radiotracers is essential for visualizing and quantifying biological processes in vivo. The synthesis of these tracers often requires precursors that can be readily labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18.
While direct applications of this compound as a PET radiotracer precursor are not extensively reported, its structure is amenable to modifications for radiolabeling. For instance, the terminal bromide could be displaced by a radiolabeled nucleophile. Furthermore, the carbamate nitrogen could be a site for the introduction of a radiolabeled methyl group. The development of PET ligands often involves the exploration of various linkers to optimize the tracer's pharmacokinetic properties, and the bromohexyl carbamate scaffold offers a versatile platform for such investigations.
Investigating Biochemical Pathways Using Carbamate Probes
Carbamate-containing molecules can serve as valuable probes for studying biochemical pathways. The carbamate group can mimic a peptide bond, making it a useful feature in the design of enzyme inhibitors or activity-based probes. The stability of the carbamate linkage compared to an ester bond can be advantageous for in vivo studies.
Fluorescent probes incorporating a carbamate moiety have been developed to detect the activity of enzymes like carboxylesterases. researchgate.net In such probes, the carbamate acts as a recognition site that, upon enzymatic cleavage, triggers a change in fluorescence. While not a fluorescent molecule itself, this compound can be used to synthesize such probes by attaching a fluorophore to one end of the molecule and a recognition motif to the other, with the carbamate linkage playing a key role in the probe's mechanism of action. The study of biochemical pathways often relies on the ability to track molecules and their interactions within a cellular context, and custom-synthesized probes are indispensable tools for this purpose.
Supramolecular Chemistry and Materials Science
The principles of self-assembly and molecular recognition that govern supramolecular chemistry are increasingly being applied to the development of novel materials. The ability of molecules to form ordered structures through non-covalent interactions is key to creating functional materials with tailored properties.
The structure of this compound, with its hydrogen-bond-donating carbamate group and a flexible alkyl chain, suggests its potential utility in supramolecular chemistry. The carbamate moiety can participate in hydrogen bonding networks, which are a fundamental driving force for self-assembly. The hexyl chain provides flexibility and can engage in van der Waals interactions, contributing to the stability of supramolecular structures.
While specific examples of the use of this compound in materials science are not prominent in the literature, its potential as a building block for self-assembling systems is evident. For instance, it could be incorporated into larger molecules designed to form liquid crystals, gels, or other ordered materials. The terminal bromine atom also offers a route to polymerize these molecules or graft them onto surfaces to create functional coatings. Further research in this area could uncover novel applications for this versatile compound in the design of advanced materials.
Research Findings on this compound in Advanced Applications Remain Undocumented in Publicly Accessible Literature
Following a comprehensive search of scientific databases and scholarly articles, no specific research detailing the application of this compound as a building block or synthetic intermediate in the advanced research disciplines outlined could be identified. The investigation focused on three key areas: its use as a derivatization reagent for analytical techniques, its role as a scaffold in glycocluster synthesis, and its application in the formation of carbamate-based surfactants.
Despite targeted searches aimed at uncovering its use in these highly specialized fields, the scientific literature does not appear to contain studies that explicitly name or detail the synthetic utilization of this compound for these purposes. General searches on related compounds and synthetic pathways—such as the formation of quaternary ammonium (B1175870) surfactants from alkyl bromides or the use of bromohexyl linkers in glycobiology—did not yield any specific mentions of this compound as a precursor or intermediate.
Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics of derivatization, glycocluster synthesis, and surfactant formation based on this specific chemical compound, as the foundational research data appears to be absent from the public domain. The generation of content for the requested sections and subsections would require speculation, which falls outside the scope of scientifically accurate reporting.
Further investigation into proprietary or unpublished research may be necessary to determine if this compound has been utilized in the manner described. However, based on currently available information, its role in these advanced applications is not documented.
Advanced Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are instrumental in predicting how a molecule like Methyl (6-bromohexyl)carbamate might interact with biological targets, such as enzymes.
Carbamates are known to act as inhibitors of various enzymes, particularly cholinesterases, by forming a covalent bond with a serine residue in the enzyme's active site. nih.gov Molecular docking simulations would be used to predict the binding mode of this compound within the active site of a target enzyme.
Binding Pose Prediction: Docking algorithms would generate and score various possible orientations of the molecule within the active site.
Interaction Analysis: The predicted binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme.
Beyond predicting the binding mode, computational methods can estimate the strength of the ligand-target interaction.
Binding Free Energy Calculations: More advanced techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP), could be employed to calculate the binding free energy, which is related to the binding affinity (e.g., Ki or IC50 values).
Selectivity Prediction: By performing docking and binding free energy calculations for this compound with multiple related enzymes, its selectivity profile could be predicted. This is important for understanding its potential as a specific inhibitor.
An example of data that could be generated from such a study is presented below.
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Enzyme A | -8.5 | Ser203, Trp86, Tyr337 |
| Enzyme B | -6.2 | Phe295, Tyr124 |
Note: This table contains hypothetical data for illustrative purposes.
Computational Elucidation of Reaction Mechanisms
Computational chemistry can provide detailed insights into the step-by-step mechanism of chemical reactions. For this compound, this could involve studying its synthesis or its reaction with a biological target.
Transition State Theory: By locating the transition state structures and calculating the activation energies for a proposed reaction pathway, the feasibility and rate of the reaction can be predicted.
Reaction Coordinate Analysis: The entire reaction pathway from reactants to products can be mapped out, providing a detailed understanding of the bond-making and bond-breaking processes. Computational studies have been used to investigate the mechanisms of reactions involving carbamates, such as their formation from CO2 and amines. nih.govuit.no
Transition State Analysis and Reaction Pathway Mapping
The formation of this compound, in many synthetic routes, proceeds through a bimolecular nucleophilic substitution (SN2) reaction. Computational chemistry offers powerful tools to elucidate the intricate details of this reaction mechanism, particularly through the analysis of the transition state and the mapping of the reaction pathway.
At the heart of the SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. mdpi.com For the synthesis of this compound, this would typically involve a carbamate (B1207046) nucleophile attacking the carbon atom bonded to the bromine atom in a 6-bromohexane derivative.
Transition State Geometry:
Computational models, often employing Density Functional Theory (DFT), can predict the geometry of the transition state with high accuracy. In an SN2 reaction, the carbon atom undergoing substitution transiently adopts a trigonal bipyramidal geometry. mdpi.com The nucleophile and the leaving group are positioned at the axial positions, 180° from each other, while the three non-reacting groups on the carbon atom lie in a plane at the equator.
For the formation of this compound, the transition state would feature a partially formed bond between the nitrogen or oxygen of the carbamate nucleophile and the terminal carbon of the hexyl chain, and a partially broken carbon-bromine bond. The bond lengths in the transition state are critical parameters that can be calculated.
| Bond | Reactant Bond Length (Å) | Transition State Bond Length (Å) | Product Bond Length (Å) |
|---|---|---|---|
| C-Br | ~1.94 | ~2.25 | - |
| N-C (assuming N-alkylation) | - | ~2.10 | ~1.47 |
Note: The data in Table 1 is illustrative and based on typical values for SN2 reactions of bromoalkanes. Specific computational studies on this compound are not publicly available.
Reaction Pathway Mapping:
The reaction coordinate for the SN2 formation of this compound would represent the progress of the bond-forming and bond-breaking processes. The highest point on this pathway corresponds to the transition state. Computational software can trace this minimum energy path, providing a comprehensive understanding of the energetic landscape of the reaction.
| Parameter | Calculated Value (kJ/mol) |
|---|---|
| Activation Energy (ΔG‡) | 80 - 100 |
| Reaction Energy (ΔG) | -40 to -60 |
Note: The data in Table 2 is illustrative and based on typical values for SN2 reactions. The actual values would depend on the specific reactants and solvent conditions.
Prediction of Side Products and Optimization of Synthetic Yields
Computational chemistry is not only instrumental in understanding the desired reaction pathway but also in predicting potential side reactions that can lower the yield of the target product. By modeling alternative reaction pathways and their corresponding transition states, it is possible to anticipate the formation of byproducts and devise strategies to minimize their formation.
Prediction of Side Products:
In the synthesis of this compound, a common side reaction is overalkylation. This occurs when the newly formed carbamate product, which still possesses a nucleophilic nitrogen atom, reacts with another molecule of the bromohexane starting material. This leads to the formation of a secondary amine derivative.
Another potential side reaction is elimination (E2), which competes with the SN2 pathway. In an E2 reaction, a base removes a proton from a carbon atom adjacent to the one bearing the leaving group, resulting in the formation of a double bond. For 6-bromohexane, this would lead to the formation of hexene isomers.
Computational models can calculate the activation energies for these competing pathways (SN2 vs. E2 vs. overalkylation). A comparison of these energy barriers can predict the likelihood of each reaction occurring under specific conditions.
| Reaction Pathway | Hypothetical Activation Energy (kJ/mol) | Predicted Outcome |
|---|---|---|
| SN2 (Desired Product) | 90 | Major Product |
| E2 (Elimination) | 110 | Minor Product |
| Overalkylation | 95 | Significant Side Product |
Note: The data in Table 3 is for illustrative purposes. The relative activation energies can be influenced by factors such as the strength of the base, the solvent, and the temperature.
Optimization of Synthetic Yields:
The insights gained from these computational predictions can be used to optimize the reaction conditions to favor the formation of the desired product, this compound. For instance, to minimize overalkylation, one might use a stoichiometric amount of the carbamate nucleophile or add it slowly to the reaction mixture. To disfavor the E2 pathway, a less sterically hindered base and a polar aprotic solvent could be employed.
Computational studies can model the effect of different solvents on the reaction pathways. The use of a polar aprotic solvent, for example, is known to favor SN2 reactions over E2 reactions. sciforum.net Theoretical calculations can quantify this effect by calculating the solvation energies of the reactants and transition states in different solvent environments. By systematically modeling various reaction parameters, computational chemistry provides a rational basis for the design of synthetic protocols that maximize the yield and purity of this compound.
Future Directions and Emerging Research Avenues
Expanding the Synthetic Versatility and Scope of Methyl (6-bromohexyl)carbamate
The synthetic potential of this compound extends far beyond its current use as a simple linker or building block. Future research will likely focus on developing novel synthetic methodologies to access a wider array of derivatives with tailored properties.
One promising avenue is the exploration of advanced catalytic systems for the functionalization of the bromohexyl chain. For instance, various metal-catalyzed cross-coupling reactions could be employed to introduce diverse substituents, thereby creating a library of compounds with varying steric and electronic properties. The development of more sustainable and efficient synthetic routes, such as those utilizing flow chemistry or greener solvents, will also be a key focus. acs.orgnih.gov
Furthermore, modification of the methyl carbamate (B1207046) group itself could unlock new applications. This could involve enzymatic modifications or the development of novel protecting group strategies to allow for selective reactions at either end of the molecule. nih.gov The synthesis of analogous compounds with different alkyl chain lengths or alternative halogen atoms would also broaden the scope of its applications.
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Nucleophilic Substitution | Azides, thiols, secondary amines | Azido, thioether, and tertiary amine derivatives |
| Cross-Coupling Reactions | Boronic acids (Suzuki), alkynes (Sonogashira), amines (Buchwald-Hartwig) with a suitable catalyst | Arylated, alkynylated, and aminated derivatives |
| Grignard Reaction | Magnesium, followed by an electrophile | Derivatives with extended carbon chains or new functional groups |
| Carbamate Modification | Hydrolysis followed by reaction with different isocyanates or chloroformates | Carbamates with different N-substituents |
Exploration of Novel Applications in Chemical Biology and Drug Delivery Systems
The bifunctional nature of this compound makes it an attractive candidate for applications in chemical biology and the burgeoning field of drug delivery.
In chemical biology, it can be utilized as a versatile linker to conjugate bioactive molecules to probes for studying biological processes. For example, it could be used to attach fluorescent dyes or biotin (B1667282) tags to small molecule inhibitors to visualize their cellular localization and target engagement. The carbamate group offers good chemical and proteolytic stability, which is advantageous for in vivo applications. nih.gov
A particularly exciting future direction lies in its use in antibody-drug conjugates (ADCs). The bromohexyl group can be modified to attach to a potent cytotoxic drug, while the carbamate end can be linked to a monoclonal antibody. Such "self-immolative" linkers are designed to be stable in circulation and release the drug payload upon internalization into target cancer cells. nih.govresearchgate.net Research into novel cleavable linker strategies incorporating the this compound backbone could lead to more effective and targeted cancer therapies. chemrxiv.orgnih.gov
Development of Advanced Analytical Techniques for Characterization and Quantification
As the applications of this compound and its derivatives expand, the need for robust and sensitive analytical methods for their characterization and quantification will become increasingly critical.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of carbamates at low concentrations. nih.govuq.edu.au Future research could focus on developing optimized LC-MS/MS methods specifically for this compound and its metabolites in complex biological matrices such as plasma and tissue samples. uq.edu.au This would be essential for pharmacokinetic and pharmacodynamic studies in the context of drug delivery applications.
Other advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be crucial for the unambiguous structural characterization of novel derivatives. The development of standardized analytical protocols will be vital for ensuring the quality and reproducibility of research findings.
Table 2: Advanced Analytical Techniques for this compound
| Technique | Application | Key Information Obtained |
| LC-MS/MS | Quantification in biological samples | Concentration, pharmacokinetic parameters |
| High-Resolution Mass Spectrometry | Structural elucidation | Accurate mass, elemental composition |
| 1D and 2D NMR Spectroscopy | Structural characterization | Connectivity of atoms, stereochemistry |
| X-ray Crystallography | Definitive structure determination | 3D arrangement of atoms in a crystal |
| Fourier-Transform Infrared Spectroscopy | Functional group analysis | Presence of carbamate and other functional groups |
Synergistic Integration of Experimental and Computational Methodologies for Rational Design
The integration of computational modeling with experimental work offers a powerful paradigm for the rational design of novel molecules and systems based on the this compound scaffold.
Computational methods, such as density functional theory (DFT), can be used to predict the reactivity of the molecule and to model the mechanisms of proposed synthetic transformations. researchgate.net This can help to guide experimental efforts and to optimize reaction conditions.
In the context of drug delivery, molecular dynamics simulations can be employed to study the stability of ADC linkers and the mechanism of drug release. nih.gov These simulations can provide valuable insights that are difficult to obtain through experimental means alone. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.
The future of research on this compound is bright, with numerous opportunities to expand its synthetic utility, explore novel applications, and deepen our understanding of its chemical and physical properties. A multidisciplinary approach that combines synthetic chemistry, chemical biology, analytical science, and computational modeling will be key to unlocking the full potential of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl (6-bromohexyl)carbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound is typically synthesized via carbamate protection of a bromoalkylamine. A general procedure involves reacting 6-bromohexylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and using a polar aprotic solvent (e.g., dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR should show characteristic peaks for the methyl carbamate group (δ ~3.6 ppm for OCH) and the bromohexyl chain (δ ~3.4 ppm for BrCH).
- Gas Chromatography (GC) : Intra-day precision (RSD ≤ 0.45%) and inter-day precision (RSD ≤ 0.28%) for carbamates can be achieved using standardized GC protocols with flame ionization detection .
- Mass Spectrometry (MS) : ESI-MS should confirm the molecular ion peak at m/z 224.07 (CHBrNO) .
Q. What are the key considerations for handling this compound in laboratory settings to ensure safety?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use .
- Engineering Controls : Perform reactions in a fume hood to avoid inhalation.
- Waste Disposal : Collect brominated waste separately for halogen-specific disposal protocols .
Advanced Research Questions
Q. How do microsolvation studies using microwave spectroscopy enhance understanding of Methyl carbamate derivatives' molecular interactions?
- Methodological Answer : High-resolution microwave spectroscopy reveals hydrogen-bonding (HB) interactions in microsolvated complexes (e.g., this compound with water). Planar π-cooperative effects and nuclear quadrupole coupling constants (NQCC) can be measured to model peptide-like interactions. For example, water molecules align in the plane of the carbamate group, influencing rotational barriers and HB strength .
Q. What methodologies are employed to resolve contradictions in toxicological data between different model organisms for carbamate compounds?
- Methodological Answer : Discrepancies in carcinogenicity (e.g., positive in rats but negative in mice) require species-specific metabolic profiling. Techniques include:
- In vitro Ames Test : Assess mutagenicity using Salmonella strains (e.g., TA100) with S9 liver homogenate to simulate metabolic activation.
- In vivo Carcinogenicity Assays : Compare hepatic enzyme activity (e.g., CYP450 isoforms) across species to identify metabolic pathways responsible for differential toxicity .
Q. In enzyme inhibition studies, how can structure-activity relationship (SAR) models be applied to this compound derivatives?
- Methodological Answer :
- Receptor-Dependent SAR : Dock this compound into cholinesterase active sites (e.g., acetylcholinesterase) using molecular dynamics simulations to evaluate steric/electronic effects of the bromohexyl chain.
- Receptor-Independent SAR : Corrogate Hammett σ constants for substituents on the carbamate group with IC values to predict inhibitory potency. For example, electron-withdrawing groups enhance electrophilic reactivity at the carbonyl carbon .
Q. How can computational tools predict the synthetic feasibility of novel this compound analogs?
- Methodological Answer :
- Retrosynthetic Analysis : Use databases like Reaxys and BKMS_METABOLIC to identify viable precursors (e.g., tert-butyl (6-bromohexyl)carbamate intermediates).
- Plausibility Scoring : Apply heuristic algorithms (e.g., Pistachio/BKMS) with a threshold of ≥0.01 to prioritize synthetic routes. Top-N results (N=6) are validated experimentally .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Variability in yields (e.g., 60–85%) often stems from differences in purification methods. Compare:
- Column Chromatography : Higher purity (>95%) but lower recovery.
- Recrystallization : Faster but may co-precipitate impurities. Validate purity via melting point analysis (literature range: 78–80°C) and cross-reference with NMR/GC data .
Experimental Design Considerations
Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
